molecular formula C17H17ClN2O3 B5703542 2-(3-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide

2-(3-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide

Cat. No. B5703542
M. Wt: 332.8 g/mol
InChI Key: GALDADQCBIJIDR-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CHIR-090 and has been synthesized using various methods.

Scientific Research Applications

CHIR-090 has been studied for its potential applications in scientific research. This compound has been reported to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of CHIR-090 is not well understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β). These enzymes are involved in various cellular processes such as cell cycle regulation and glycogen synthesis.
Biochemical and Physiological Effects:
CHIR-090 has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, it has been reported to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using CHIR-090 in lab experiments is its specificity towards CDK2 and GSK3β. This allows researchers to study the effects of inhibiting these enzymes on various cellular processes. However, one of the limitations of using CHIR-090 is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for research on CHIR-090. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to understand the mechanism of action of CHIR-090 and its effects on cognitive function. In addition, the potential use of CHIR-090 in combination with other drugs for the treatment of cancer should be explored. Further studies are also needed to determine the safety and toxicity of this compound.

Synthesis Methods

The synthesis of 2-(3-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been reported using different methods. One of the most commonly used methods involves the reaction of 3-chlorophenol with 3-methoxybenzaldehyde in the presence of a base to form an intermediate product. The intermediate product is then reacted with propanohydrazide to obtain the final product.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-12(23-16-8-4-6-14(18)10-16)17(21)20-19-11-13-5-3-7-15(9-13)22-2/h3-12H,1-2H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALDADQCBIJIDR-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC(=CC=C1)OC)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=CC=C1)OC)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide

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